Physicochemical and Drug-Likeness Profile Compared to the Closest Natural Alkaloid Mollinedine
Computed physicochemical properties of CAS 20226-11-3 versus the closest structural comparator mollinedine (CID 177772) reveal significant differences in lipophilicity and conformational flexibility that directly impact predicted membrane permeability and oral bioavailability. The target compound exhibits an XLogP3-AA of 4.4 versus 3.7 for mollinedine, and three rotatable bonds versus two, reflecting the extended ethylene linker geometry [1][2]. Both compounds share identical HBD (0), HBA (5), and TPSA (49.8 Ų) parameters, isolating the differential effects to lipophilicity and flexibility alone.
| Evidence Dimension | Computed lipophilicity and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4; Rotatable bonds = 3; TPSA = 49.8 Ų; HBD = 0; HBA = 5 [1] |
| Comparator Or Baseline | Mollinedine (CID 177772, CAS 16658-48-3): XLogP3-AA = 3.7; Rotatable bonds = 2; TPSA = 49.8 Ų; HBD = 0; HBA = 5 [2] |
| Quantified Difference | Δ XLogP3-AA = +0.7; Δ Rotatable bonds = +1 |
| Conditions | Computed by PubChem XLogP3 algorithm (release 2025.04.14) and Cactvs TPSA/rotatable bond counters |
Why This Matters
A ΔXLogP of +0.7 corresponds to an approximately five-fold increase in predicted octanol-water partition coefficient, which can alter blood-brain barrier penetration and tissue distribution profiles—a critical consideration when selecting analogs for CNS-targeted screening campaigns [1][2].
- [1] PubChem Compound Summary CID 209706: 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)-. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary CID 177772: Mollinedine. National Center for Biotechnology Information (2025). View Source
